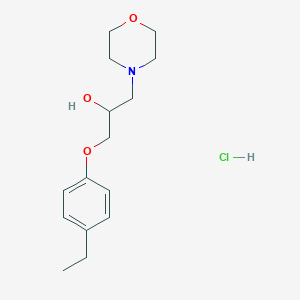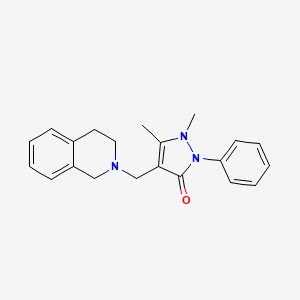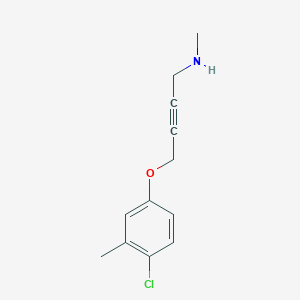
1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of an ethylphenoxy group, a morpholine ring, and a propanol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.
Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 3-chloropropanol in the presence of a base to form 1-(4-ethylphenoxy)-3-chloropropanol.
Morpholine Addition: The final step involves the reaction of 1-(4-ethylphenoxy)-3-chloropropanol with morpholine under basic conditions to yield 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-one.
Reduction: The major product is 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
- 1-(4-Chlorophenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
- 1-(4-Bromophenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
Uniqueness
1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-ethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-2-13-3-5-15(6-4-13)19-12-14(17)11-16-7-9-18-10-8-16;/h3-6,14,17H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGXTQHJFFKKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377850 |
Source


|
| Record name | F0119-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-36-7 |
Source


|
| Record name | F0119-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)
![3-chloro-1-(4-ethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5068015.png)
![[2-(2-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate](/img/structure/B5068021.png)
![propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)
![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B5068028.png)


![(5E)-3-Methyl-5-[(4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5068045.png)
![Methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate](/img/structure/B5068048.png)
![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5068066.png)
![(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5068082.png)

![4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5068094.png)
![ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5068106.png)
